1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
Description
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a urea derivative featuring a tetrahydro-2H-pyran-4-yl group linked via a urea bridge to a 2-methylimidazole moiety connected by an ethyl chain. Urea derivatives are widely studied for their biological activities, including kinase inhibition and enzyme modulation, often influenced by substituents on the heterocyclic rings .
Properties
IUPAC Name |
1-[2-(2-methylimidazol-1-yl)ethyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-10-13-4-6-16(10)7-5-14-12(17)15-11-2-8-18-9-3-11/h4,6,11H,2-3,5,7-9H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUHJGKWGTYOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves the following steps:
Imidazole Derivative Synthesis: The starting material, 2-methyl-1H-imidazole, is synthesized through known methods involving the reaction of glyoxal with ammonia and formaldehyde.
Alkylation: The imidazole ring is then alkylated using 2-bromoethanol to introduce the ethyl group, forming 2-(2-methyl-1H-imidazol-1-yl)ethanol.
Urea Formation: The urea moiety is introduced by reacting the imidazole derivative with tetrahydro-2H-pyran-4-yl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include the use of continuous flow reactors and advanced purification techniques to achieve high purity levels.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where functional groups within the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and cellular functions. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of the target compound with analogs from the evidence:
Key Observations :
- Heterocyclic Influence : The tetrahydro-pyran group in the target compound may enhance solubility compared to phenyl or pyrazole substituents in 9a or pyrimidine in BG15420 .
- Melting Points : Imidazole-aniline derivatives (e.g., 2-(2-Methyl-1H-imidazol-1-yl)aniline) exhibit higher melting points (>130°C), likely due to crystalline packing facilitated by aromatic rings .
- Molecular Weight : BG15420’s higher molecular weight (381.43 vs. ~265 for the target) reflects its extended pyrimidine and methoxyphenyl groups, which may impact bioavailability .
Key Observations :
- Phase-Transfer Catalysis (PTC) : Older methods (e.g., for 9a) rely on PTC for urea formation, which may require optimization for sterically hindered substrates like tetrahydro-pyran .
Biological Activity
The compound 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a novel urea derivative that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that compounds with similar structures often interact with specific biological targets. For instance, derivatives containing imidazole and urea moieties have been shown to exhibit significant interactions with various receptors and enzymes, influencing pathways related to inflammation, cancer progression, and neurological disorders .
Neuroprotective Effects
Compounds containing imidazole rings are often associated with neuroprotective properties. The interaction of imidazole derivatives with serotonin receptors suggests potential applications in treating neurological disorders such as migraines and psychosis. For instance, compounds that act as selective antagonists at 5-hydroxytryptamine receptors have shown promise in alleviating migraine pain .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Urea Derivatives : A study evaluating various urea derivatives found that certain compounds exhibited significant inhibition of cell proliferation in neuroblastoma cell lines, suggesting potential applications in cancer treatment .
- Neutrophil Migration Study : Research demonstrated that specific pyrazolyl-urea compounds inhibited neutrophil migration induced by inflammatory stimuli, indicating their potential as anti-inflammatory agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
